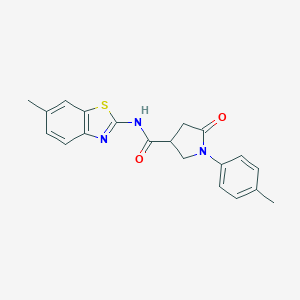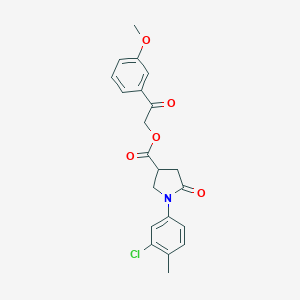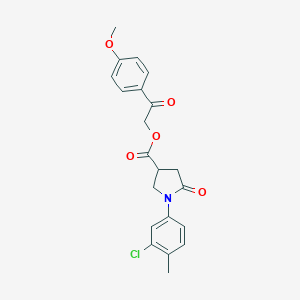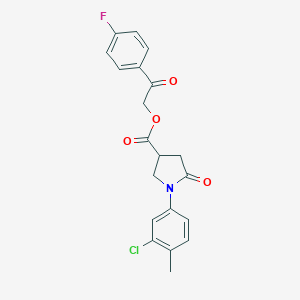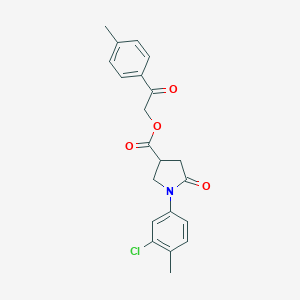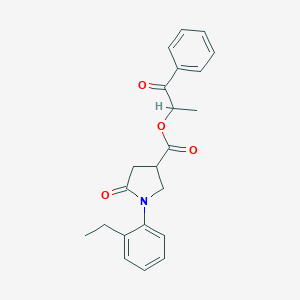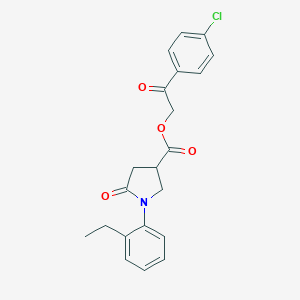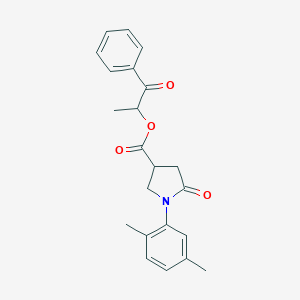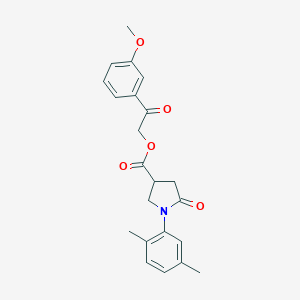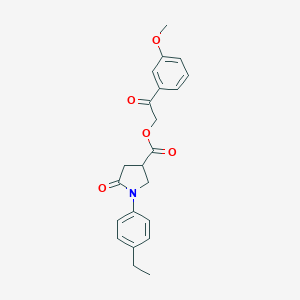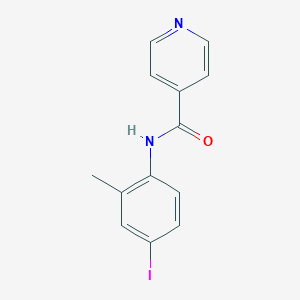
N-(4-iodo-2-methylphenyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-iodo-2-methylphenyl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as IMPY and belongs to the class of pyridine-4-carboxamide derivatives. IMPY has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of IMPY is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the brain. IMPY has been shown to bind selectively to beta-amyloid plaques, which are characteristic of Alzheimer's disease, and thus can be used as a diagnostic tool for the disease. IMPY has also been shown to inhibit the growth of cancer cells in vitro, but the exact mechanism of action is not yet clear.
Biochemical and Physiological Effects:
IMPY has been shown to have a variety of biochemical and physiological effects, including its ability to bind selectively to beta-amyloid plaques in the brain, its potential use as a therapeutic agent for cancer, and its ability to inhibit the growth of cancer cells in vitro. IMPY has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of IMPY is its high yield and purity in the synthesis process, which makes it an ideal compound for scientific research. IMPY also has a wide range of potential therapeutic applications, which makes it a versatile compound for laboratory experiments. However, one of the limitations of IMPY is its limited solubility in aqueous solutions, which can make it difficult to work with in certain laboratory experiments.
Direcciones Futuras
There are several future directions for the scientific research on N-(4-iodo-2-methylphenyl)pyridine-4-carboxamide. One potential direction is the development of more efficient synthesis methods for the compound, which could increase its availability for scientific research. Another potential direction is the further exploration of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Finally, the development of new derivatives of IMPY could lead to the discovery of compounds with even greater therapeutic potential.
Métodos De Síntesis
The synthesis of N-(4-iodo-2-methylphenyl)pyridine-4-carboxamide involves the reaction of 4-cyanopyridine with 4-iodo-2-methylbenzene in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
IMPY has been extensively studied for its potential therapeutic applications, including its use as a diagnostic tool for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. IMPY has been shown to bind selectively to beta-amyloid plaques, which are characteristic of Alzheimer's disease, and thus can be used as a diagnostic tool for the disease. IMPY has also been studied for its potential use as a therapeutic agent for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Nombre del producto |
N-(4-iodo-2-methylphenyl)pyridine-4-carboxamide |
|---|---|
Fórmula molecular |
C13H11IN2O |
Peso molecular |
338.14 g/mol |
Nombre IUPAC |
N-(4-iodo-2-methylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11IN2O/c1-9-8-11(14)2-3-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17) |
Clave InChI |
PSCJJASCXRMHAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=NC=C2 |
SMILES canónico |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



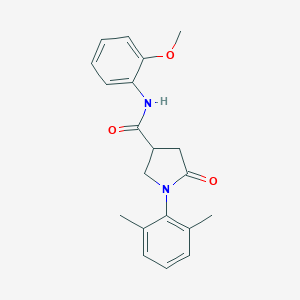
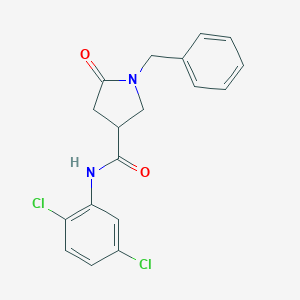
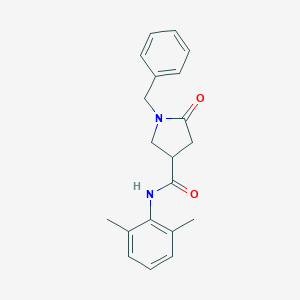
![Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271214.png)
